2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride
Description
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride is a chemical compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Properties
IUPAC Name |
2,2,4,6,7-pentamethyl-1H-quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2;/h6-8,15H,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYCDUQLCKTFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C=C2C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods often involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development .
Chemical Reactions Analysis
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can undergo photoinduced proton transfer, which plays a crucial role in its biological and chemical activities . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biochemical responses .
Comparison with Similar Compounds
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride can be compared with other similar compounds, such as:
2,2,4,6-Tetramethyl-1,2-dihydroquinoline: This compound has a similar structure but lacks one methyl group, which can affect its chemical and biological properties.
1,2-Dihydro-2,2,4-trimethylquinoline: Another related compound with fewer methyl groups, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical and biological properties .
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